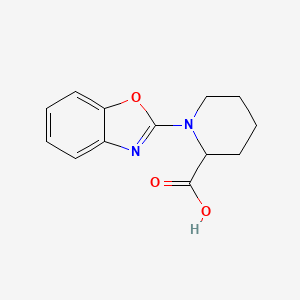

1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

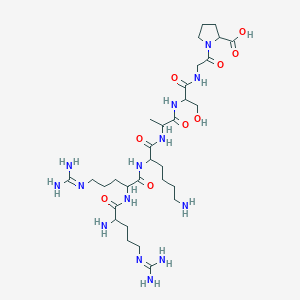

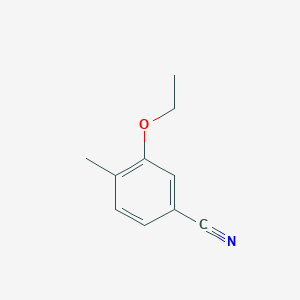

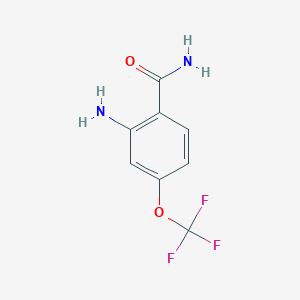

The compound "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" is a derivative of benzoxazole and piperidine, which are both significant in the field of medicinal chemistry due to their presence in compounds with various biological activities. The benzoxazole moiety is a heterocyclic compound containing a fusion of benzene and oxazole rings, while piperidine is a six-membered ring with one nitrogen atom, known for its presence in many pharmaceuticals.

Synthesis Analysis

The synthesis of related benzoxazole derivatives can involve various reagents and catalysts. For instance, the synthesis of fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography includes benzoxadiazole amine reagents with different functional groups. These reagents can react with carboxylic acids to produce fluorescent adducts, indicating that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex, with the potential for multiple conformers. For example, the molecular structure and vibrational frequencies of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using both Hartree–Fock and density functional theory methods. The most stable conformer's geometry was consistent with X-ray parameters, suggesting that similar computational methods could be used to analyze the molecular structure of "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" .

Chemical Reactions Analysis

The reactivity of benzoxazole and piperidine derivatives can lead to a variety of chemical reactions. For instance, the reaction of N-benzoylglycine with ortho-formylbenzoic acids in the presence of piperidine as a catalyst resulted in novel spirocompounds. This indicates that piperidine can act as a catalyst in reactions involving carboxylic acid derivatives, which may be relevant for the chemical reactions of "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their molecular structure. The vibrational spectra and molecular structure analysis of a related compound, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, provided insights into its ground state properties. Theoretical calculations were in good agreement with experimental data, suggesting that similar methods could be used to predict the properties of "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" .

Applications De Recherche Scientifique

Chemical Synthesis and Structure Analysis :

- Research by Gauss and Heitzer (1970) focused on the reactions of 2-Dichlormethyl-benzoxazole with sodium methylate or piperidine, leading to the formation of benzoxazine derivatives. They specifically studied the conversion of 2-Dichlormethyl-benzoxazole and its derivatives with piperidine to produce benzoxazole-2-aldehyde-bispiperidinals, which could be further converted into aldehyde hydrates for typical aldehyde reactions (Gauss & Heitzer, 1970).

- Trujillo-Ferrara et al. (2004) investigated the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid. They found differences in the orientation of the carboxylic acid group and the double bond in these isomers, affecting their hydrogen bonding and supramolecular structures (Trujillo-Ferrara et al., 2004).

Antimicrobial Applications :

- Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives involving 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid and analyzed their antimicrobial activities. They found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

- Vankadari et al. (2013) synthesized a new series of benzotriazol-2-yl-piperidin compounds and evaluated their antibacterial and antifungal activities. The compounds showed significant antibacterial activity and moderate antifungal activity (Vankadari et al., 2013).

Drug Design and Biological Estimation :

- Li et al. (2008) designed and synthesized series of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine compounds, evaluating them for their α1-AR antagonistic activities, indicating potential in drug development (Li et al., 2008).

Vibrational Spectra and Molecular Structure :

- Taşal et al. (2009) conducted a study on the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a compound related to 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid. They found the most stable conformers and compared theoretical and experimental data of the compound's geometries (Taşal et al., 2009).

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTUPZCUXANAJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)